molecular formula C11H20N2O2 B8148906 (R)-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

(R)-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B8148906
M. Wt: 212.29 g/mol
InChI Key: RMIFLSQNPUBFRZ-SNVBAGLBSA-N
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Description

®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring with an amino group and a tetrahydropyran ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where the piperidine ring is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an intramolecular cyclization reaction of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.

    Coupling of the Two Rings: The final step involves coupling the piperidine and tetrahydropyran rings through a condensation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of ®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing chiral catalysts to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: The enantiomer of the compound, which may have different biological activity.

    ®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-thiopyran-4-yl)methanone: A sulfur analog with potentially different chemical properties.

    ®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)ethanone: A homolog with an additional carbon atom in the side chain.

Uniqueness

®-(3-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its specific combination of a piperidine ring with an amino group and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-10-2-1-5-13(8-10)11(14)9-3-6-15-7-4-9/h9-10H,1-8,12H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIFLSQNPUBFRZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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